

Spectroscopic and Methodological Profile of 1-Isopropylpiperidin-3-one: A Technical Guide

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Compound of Interest

Compound Name: **1-Isopropylpiperidin-3-one**

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of **1-Isopropylpiperidin-3-one**. While specific experimental data for **1-Isopropylpiperidin-3-one** is not readily available in the public domain, this document extrapolates expected spectroscopic characteristics based on its chemical structure and provides detailed experimental protocols applicable to its analysis. For comparative purposes, data for the closely related isomer, 1-Isopropyl-4-piperidone, is included where available.

Chemical Structure

IUPAC Name: **1-Isopropylpiperidin-3-one** Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol CAS Number: Not assigned (for the 3-one isomer)

The structure consists of a piperidine ring with a ketone functional group at the 3-position and an isopropyl group attached to the nitrogen atom.

Spectroscopic Data

Due to the limited availability of specific data for **1-Isopropylpiperidin-3-one**, this section outlines the expected spectral characteristics. For reference, available data for the regioisomer, 1-Isopropyl-4-piperidone (CAS 5355-68-0), is presented.[\[1\]](#)[\[2\]](#)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ^1H NMR Data for **1-Isopropylpiperidin-3-one**:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
|----------------------------|--|--------------|-------------|
| $\text{CH}(\text{CH}_3)_2$ | 2.8 - 3.2 | septet | 1H |
| $\text{CH}(\text{CH}_3)_2$ | 1.0 - 1.2 | doublet | 6H |
| Piperidine ring protons | 1.5 - 3.0 | multiplets | 8H |

Expected ^{13}C NMR Data for **1-Isopropylpiperidin-3-one**:

| Carbon | Chemical Shift (δ) ppm (Predicted) |
|----------------------------|---|
| C=O | 205 - 220[3] |
| $\text{CH}(\text{CH}_3)_2$ | 50 - 60 |
| $\text{CH}(\text{CH}_3)_2$ | 18 - 22 |
| Piperidine ring carbons | 20 - 60 |

Reference ^1H NMR Data for 1-Isopropyl-4-piperidone:[4]

| Assignment | Chemical Shift (δ) ppm |
|------------|---------------------------------|
| A | 2.94 |
| B | 2.798 |
| C | 2.433 |
| D | 1.080 |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for **1-Isopropylpiperidin-3-one**:

| Functional Group | Wavenumber (cm ⁻¹) (Predicted) | Intensity |
|------------------|---|----------------|
| C=O (Ketone) | 1715 - 1725 ^{[5][6]} | Strong, Sharp |
| C-N (Amine) | 1250 - 1020 | Medium to Weak |
| C-H (Alkyl) | 2850 - 3000 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[7]

Expected Mass Spectral Data for **1-Isopropylpiperidin-3-one**:

| Fragment | m/z (Predicted) | Comments |
|---|-----------------|-----------------------------|
| [M] ⁺ | 141 | Molecular Ion |
| [M-CH ₃] ⁺ | 126 | Loss of a methyl group |
| [M-C ₃ H ₇] ⁺ | 98 | Loss of the isopropyl group |

The presence of a nitrogen atom results in an odd molecular weight, a key characteristic in the mass spectrum of this compound.^[7]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **1-Isopropylpiperidin-3-one** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).^[8]
- Transfer the solution to a standard 5 mm NMR tube.

- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[9][10]
- For ^1H NMR, the spectral width is typically set from 0 to 12 ppm.
- For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm.[3]
- Standard pulse programs are used for both ^1H (zg30 or zg) and ^{13}C (zgpg30) acquisitions.
- Data is processed using appropriate software (e.g., MestReNova, TopSpin, or SpinWorks).[9] This includes Fourier transformation, phase correction, and baseline correction.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of the liquid sample of **1-Isopropylpiperidin-3-one** directly onto the center of the ATR crystal.[11]
- If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.[11]

Instrumentation and Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded first to subtract any atmospheric or instrument-related absorbances.[11]
- The sample spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .
- The resulting spectrum is an absorbance or transmittance plot versus wavenumber (cm^{-1}).

Sample Preparation (for Electrospray Ionization - ESI):

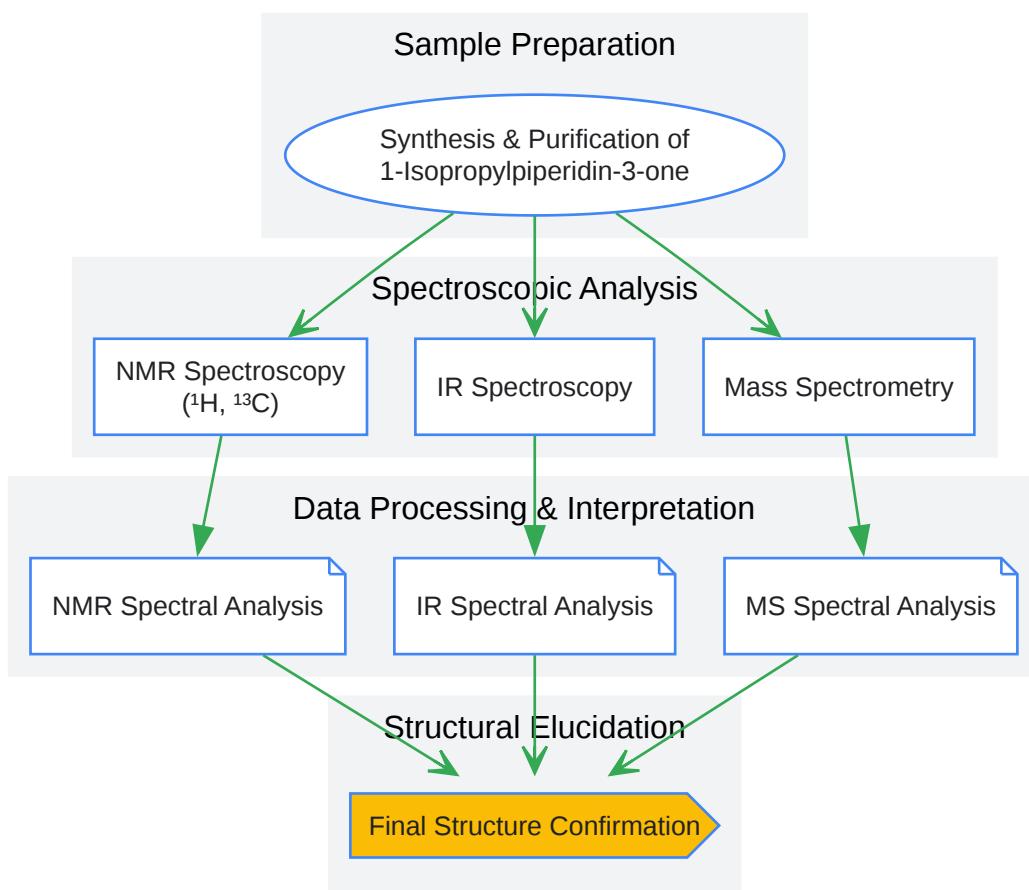
- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.[\[12\]](#)

Instrumentation and Data Acquisition:

- The analysis is typically performed using a mass spectrometer equipped with an ESI source.[\[12\]](#)
- The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
- The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[\[13\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Isopropylpiperidin-3-one**.



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Caption: Workflow for Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 1-Isopropylpiperidin-3-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-isopropylpiperidin-3-one-nmr-ir-ms>]

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